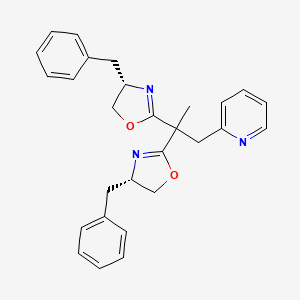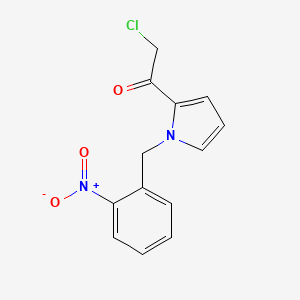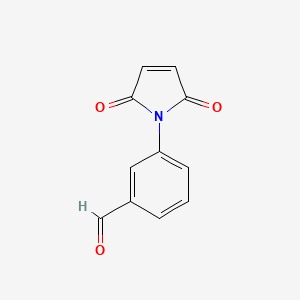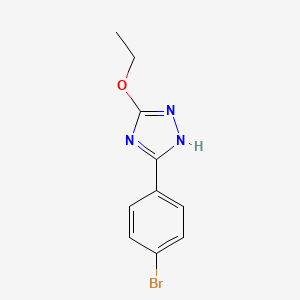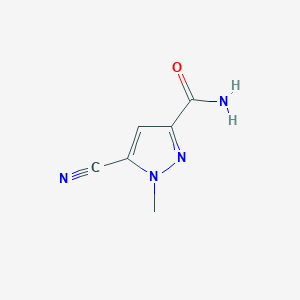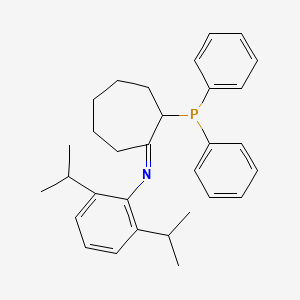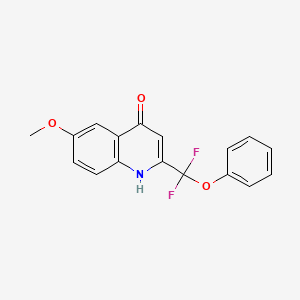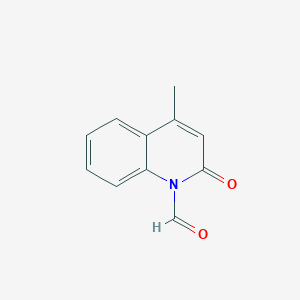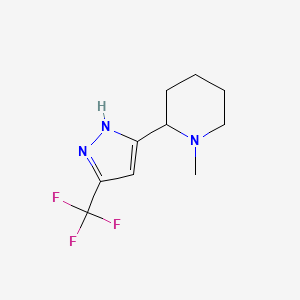
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals
Preparation Methods
The synthesis of 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the piperidine ring. One common synthetic route involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with 1-methylpiperidine under specific conditions to yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine stands out due to its unique combination of a trifluoromethyl group and a pyrazole ring. Similar compounds include:
1-Methyl-2-(3-chloromethyl)-1H-pyrazol-5-yl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperidine: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyrrolidine:
Properties
Molecular Formula |
C10H14F3N3 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine |
InChI |
InChI=1S/C10H14F3N3/c1-16-5-3-2-4-8(16)7-6-9(15-14-7)10(11,12)13/h6,8H,2-5H2,1H3,(H,14,15) |
InChI Key |
YMDGGBACZFAWNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=CC(=NN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


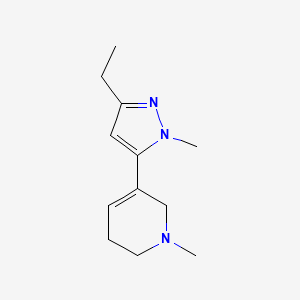
![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)
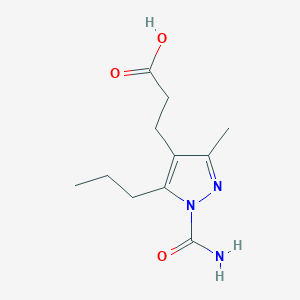
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
